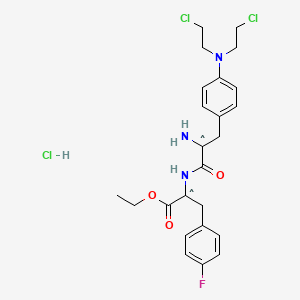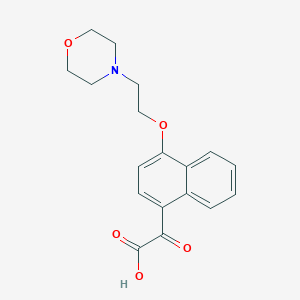
2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid is a synthetic organic compound that belongs to the class of naphthol derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid typically involves the condensation of 1-naphthol with methylchloroacetate in the presence of anhydrous potassium carbonate in ethyl methyl ketone. This reaction yields naphthalen-1-yl-oxy acetic acid methyl ester, which is then further reacted with morpholine to introduce the morpholinoethoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The morpholinoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroxylated naphthol derivatives.
Substitution: Various substituted naphthol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving acetylcholinesterase.
Mechanism of Action
The primary mechanism of action of 2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: Another compound that inhibits acetylcholinesterase and is used in the treatment of dementia.
Uniqueness
2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid is unique due to its specific structural features, such as the morpholinoethoxy group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors .
Properties
Molecular Formula |
C18H19NO5 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C18H19NO5/c20-17(18(21)22)15-5-6-16(14-4-2-1-3-13(14)15)24-12-9-19-7-10-23-11-8-19/h1-6H,7-12H2,(H,21,22) |
InChI Key |
SHDBDRFQASDYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


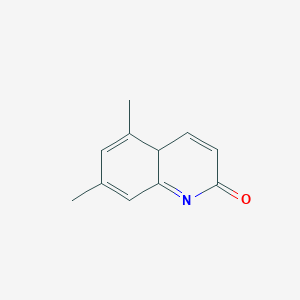
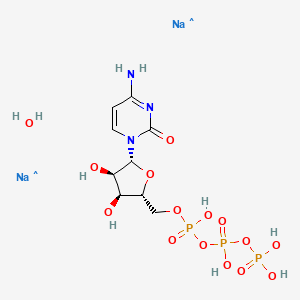
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B12349168.png)
![N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349173.png)
![2,2,2-trifluoro-N-[3-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]acetamide](/img/structure/B12349177.png)
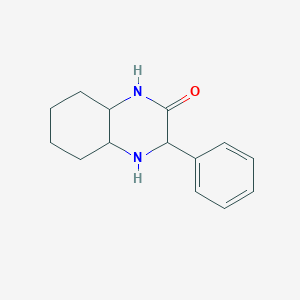
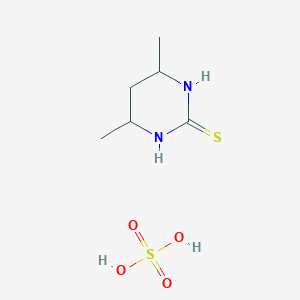
![N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12349200.png)
![(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]](/img/structure/B12349208.png)
![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one](/img/structure/B12349212.png)
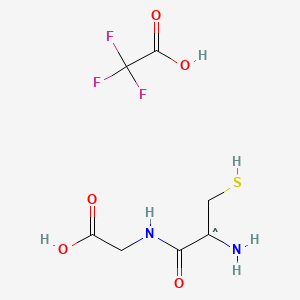
![1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide](/img/structure/B12349216.png)
![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
